molecular formula C17H24O3 B1671286 6-Shogaol CAS No. 23513-13-5

6-Shogaol

Cat. No.: B1671286
CAS No.: 23513-13-5
M. Wt: 276.4 g/mol
InChI Key: OQWKEEOHDMUXEO-BQYQJAHWSA-N
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Description

Shogaol is a pungent compound found in ginger (Zingiber officinale). It is chemically similar to gingerol, another active component of ginger, but is formed when ginger is dried or cooked. The most common form of shogaol is 6-shogaol, which is known for its potent biological activities and pungent taste. Shogaol is rated at 160,000 Scoville Heat Units, making it moderately more pungent than piperine but less than capsaicin .

Mechanism of Action

Target of Action

6-Shogaol, a primary bioactive compound in ginger, has been identified to primarily target Thioredoxin Reductase (TrxR) . TrxR is a crucial enzyme involved in maintaining the redox status of cells and regulating cell growth and death . Inhibition of TrxR is a promising strategy for the discovery of antineoplastic drugs .

Mode of Action

This compound specifically inhibits the activity of purified TrxR1 by targeting selenocysteine residues . This inhibition leads to an increase in the production of reactive oxygen species (ROS), which can induce apoptosis . The compound also induces paraptosis, a type of programmed cell death, and autophagy, a cellular process that removes unnecessary or dysfunctional components .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the AKT/mTOR signaling pathway, which plays a crucial role in cell survival, growth, and proliferation . Additionally, it has been shown to regulate related signaling pathways and protein expression, promoting apoptosis .

Pharmacokinetics

When orally administered, about 90% of this compound is absorbed from the digestive tract . The maximum plasma concentration (Cmax) and the area under the curve (AUC) of plasma radioactivity concentration increase in a dose-dependent manner . The plasma concentration and biliary excretion of the unchanged form of this compound are extremely low, suggesting that it is mostly metabolized in the body and excreted as metabolites .

Result of Action

This compound has been shown to have potent anticancer properties. It promotes apoptosis by regulating related signal pathways and protein expression . It also suppresses proliferation, migration, and invasion, and induces apoptosis in various cell types . Furthermore, it has been found to alter the morphology of hepatocellular carcinoma cells, block the cell cycle in the G2/M phase, inhibit proliferation and division, and effectively promote late apoptosis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its concentration dramatically increases during the processing of ginger, primarily due to the heat-induced conversion of 6-gingerol . This suggests that the processing and preparation of ginger can significantly affect the bioavailability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

6-Shogaol interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit lipid and DNA oxidation, restore hepatic glutathione levels, and regulate the expression of pro-oxidant and antioxidant enzymes . The conjugation of the α,β-unsaturated ketone skeleton in the chemical structure of this compound explicates its higher potency and efficacy than 6-gingerol in terms of antioxidant, anti-inflammatory, anticancer, antiemetic and other bioactivities .

Cellular Effects

This compound has been shown to selectively induce apoptosis in transformed and primary leukemia cells but not in normal cells . It suppresses cell proliferation and migration, causes cell cycle arrest in the G2/M phase in HeLa and SiHa cells . Moreover, this compound triggers the apoptosis process through the mitochondrial pathway by downregulating the expression levels of p-PI3K, p-Akt and p-mTOR .

Molecular Mechanism

The molecular mechanism of this compound involves the regulation of several signaling pathways. It inhibits Akt kinase activity, a downstream mediator of EGFR signaling, by binding with an allosteric site of Akt . It also induces apoptosis through a process involving dephosphorylation of eIF2α and caspase activation–dependent cleavage of eIF2α .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to maintain its effects in laboratory settings. It continues to exhibit its anticancer properties, promoting apoptosis by regulating related signal pathways and protein expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that it significantly reduced the level of blood glucose, body weight and attenuated pathological changes to normal levels in diabetic mice . It also significantly inhibited tumor growth and induced apoptosis in U937 xenograft mouse model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to inhibit lipid and DNA oxidation, restore hepatic glutathione levels, and regulate the expression of pro-oxidant and antioxidant enzymes .

Transport and Distribution

In terms of transport and distribution, this compound is believed to be transported through the digestive tract. Intravenous injection of this compound inhibited this transport .

Subcellular Localization

It is known to exert its effects at various cellular sites, including the mitochondria, where it triggers apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Shogaol can be synthesized through a series of chemical reactions. One possible synthesis starts with a Claisen condensation of vanillin and acetone, producing dehydrozingerone. This product then undergoes an aldol condensation with hexanal in tetrahydrofuran to form 6-dehydroshogaol and 6-dehydrogingerol. The latter can be hydrogenated to 6-gingerol by a catalyst, and finally, hydrochloric acid is added to obtain the desired 6-shogaol .

Industrial Production Methods: Industrial production of shogaol often involves the dehydration of gingerols, which are abundant in fresh ginger. This can be achieved through various drying methods such as hot air drying, solar tunnel drying, and open sun drying. High temperatures and acidic conditions facilitate the conversion of gingerols to shogaols .

Chemical Reactions Analysis

Types of Reactions: Shogaol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Shogaol can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of shogaol can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Shogaol can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated ketone moiety.

Major Products: The major products formed from these reactions include reduced forms of shogaol, such as gingerol, and various substituted derivatives that retain the core structure of shogaol .

Scientific Research Applications

Shogaol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: Shogaol is used as a starting material for the synthesis of various bioactive compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, shogaol is studied for its effects on cellular processes. It has been shown to modulate signaling pathways and gene expression, making it a useful tool for studying cellular mechanisms .

Medicine: Shogaol exhibits numerous medicinal properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. It has been investigated for its potential to treat various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders .

Industry: In the food industry, shogaol is used as a flavoring agent due to its pungent taste. It is also used in the production of dietary supplements and functional foods .

Comparison with Similar Compounds

    Gingerol: Like shogaol, gingerol is a major bioactive compound in ginger. It is less pungent and has a different set of biological activities.

    Zingerone: Zingerone is another compound formed from gingerol upon heating.

Uniqueness: Shogaol’s unique structure, particularly the α,β-unsaturated ketone moiety, contributes to its higher potency and efficacy compared to gingerol and zingerone. This makes shogaol a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWKEEOHDMUXEO-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336611
Record name trans-6-Shogaol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-66-8, 23513-13-5
Record name Shogaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Shogaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 555-66-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-6-Shogaol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SHOGAOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83DNB5FIRF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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